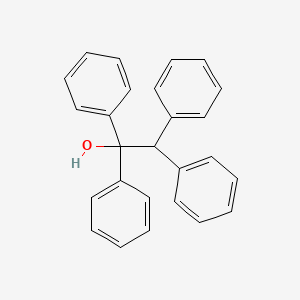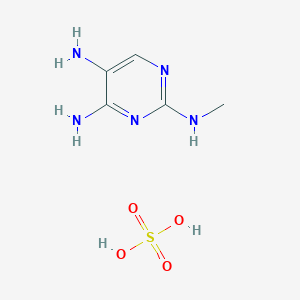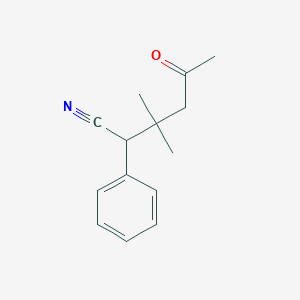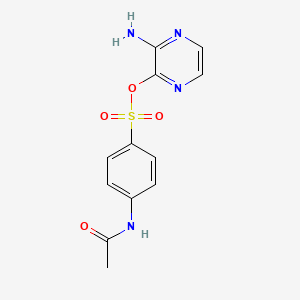![molecular formula C19H41NO B14006659 2-[Hexadecyl(methyl)amino]ethan-1-ol CAS No. 7089-36-3](/img/structure/B14006659.png)
2-[Hexadecyl(methyl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol,2-(hexadecylmethylamino)-: is a chemical compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further bonded to a hexadecylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol,2-(hexadecylmethylamino)- typically involves the reaction of ethanol with hexadecylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic routes include:
Direct Alkylation: Ethanol reacts with hexadecylmethylamine in the presence of a suitable catalyst to form Ethanol,2-(hexadecylmethylamino)-.
Reductive Amination: This method involves the reduction of an aldehyde or ketone in the presence of hexadecylmethylamine and a reducing agent.
Industrial Production Methods: Industrial production of Ethanol,2-(hexadecylmethylamino)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Batch Reactors: Where the reactants are mixed and allowed to react over a period of time.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed.
Análisis De Reacciones Químicas
Types of Reactions: Ethanol,2-(hexadecylmethylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
Ethanol,2-(hexadecylmethylamino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanol,2-(hexadecylmethylamino)- involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound can alter the function of these targets by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors or other cell surface receptors.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Membrane Interaction: Altering the fluidity and permeability of cellular membranes.
Comparación Con Compuestos Similares
Ethanol,2-(hexadecylmethylamino)- can be compared with other similar compounds, such as:
Ethanol,2-(methylamino)-: A simpler analog with a shorter alkyl chain.
Ethanol,2-(ethylamino)-: Another analog with a different alkyl group.
Hexadecanol: A long-chain alcohol without the amino group.
Uniqueness: The presence of both the hydroxyl and hexadecylmethylamino groups in Ethanol,2-(hexadecylmethylamino)- imparts unique chemical properties, making it distinct from other similar compounds
Propiedades
Número CAS |
7089-36-3 |
|---|---|
Fórmula molecular |
C19H41NO |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
2-[hexadecyl(methyl)amino]ethanol |
InChI |
InChI=1S/C19H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)18-19-21/h21H,3-19H2,1-2H3 |
Clave InChI |
YICPXEDJPQHPQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)




![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)


